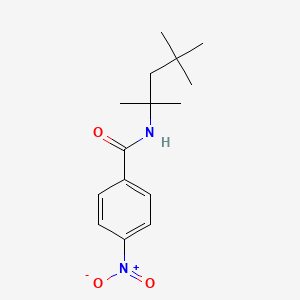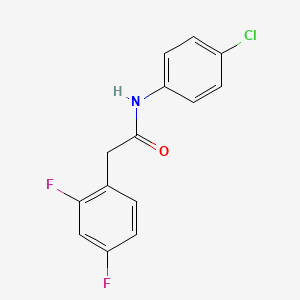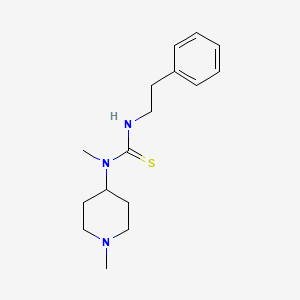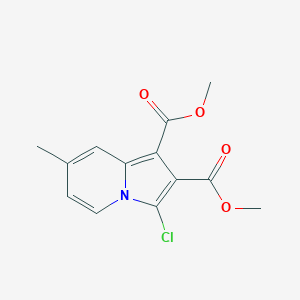![molecular formula C19H19N3O2S B5515938 5-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5515938.png)
5-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is part of a class of molecules that incorporate various heterocyclic frameworks, such as thiazole, pyrrolidine, and isoxazole rings. These structures are of interest due to their potential in various fields, including medicinal chemistry and material science. The compound's structure suggests it may engage in a range of chemical reactions and possess unique physical and chemical properties.
Synthesis Analysis
Syntheses of related heterocyclic compounds often involve cyclization reactions, where precursors like substituted thiosemicarbazide or thiohydrazide undergo cyclization in the presence of catalysts to form thiazoles. Such reactions may involve the loss of water or hydrogen sulfide, depending on the specific substrates and conditions used (Dani et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds with similar complexity is typically stabilized through intramolecular and intermolecular hydrogen bonding. These structures can be elucidated using techniques such as X-ray crystallography, which reveals details about the spatial arrangement of atoms and the presence of any stereocenters. Density Functional Theory (DFT) studies are also used to optimize the geometry and predict the stability of the molecules (Dani et al., 2013).
科学的研究の応用
Chemical Synthesis and Reactivity
Research into the chemical reactivity and synthesis involving structures similar to 5-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole has led to the development of various heterocyclic compounds. Studies like the one by Vernin et al. (1976) explore the reactivity of isoxazole derivatives in aromatic and heteroaromatic solvents, providing a pathway to synthesize 5-aryl- and 5-heteroaryl-isoxazoles, which are useful in creating complex molecules with potential pharmaceutical applications (Vernin, Siv, Treppendahl, & Metzger, 1976).
Heterocyclic Compound Development
The creation of heterocyclic compounds, which are crucial in drug development, is another area of application. Dani et al. (2013) synthesized new compounds by cyclizing substituted thiosemicarbazide/thiohydrazide in the presence of manganese(II) nitrate, leading to thiadiazoles with potential pharmaceutical relevance (Dani, Bharty, Kushawaha, Paswan, Prakash, Singh, & Singh, 2013). Similarly, Patel and Patel (2015) synthesized novel heterocyclic compounds with antibacterial and antifungal properties, highlighting the role of such chemical structures in developing new antimicrobial agents (Patel & Patel, 2015).
Material Science and Corrosion Inhibition
In the field of material science, research by Ammal, Prajila, and Joseph (2018) on 1,3,4-oxadiazole derivatives demonstrated their effectiveness in corrosion inhibition for mild steel in acidic environments, suggesting applications in protective coatings and industrial materials (Ammal, Prajila, & Joseph, 2018).
Molecular Design and Drug Development
The design and synthesis of molecules with specific biological activities are critical in drug development. Studies like the one by Singh et al. (2015) on 5-aryliden-2-imino-4-thiazolidinones showed significant anti-inflammatory activity without the ulcerogenic effects typical of traditional NSAIDs, demonstrating the potential of these molecules in safer drug design (Singh, Tripathi, Tewari, Kumar, & Saraf, 2015).
作用機序
While the specific mechanism of action for “5-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole” is not available, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
特性
IUPAC Name |
(2-benzyl-1,3-thiazol-4-yl)-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-13-10-17(24-21-13)16-8-5-9-22(16)19(23)15-12-25-18(20-15)11-14-6-3-2-4-7-14/h2-4,6-7,10,12,16H,5,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSRLZFPELQHAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCCN2C(=O)C3=CSC(=N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{1-[(2-Benzyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B5515861.png)
![N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B5515872.png)

![3-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5515879.png)
![methyl 4-ethyl-5-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5515883.png)

![5-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-methylpiperidin-2-one](/img/structure/B5515896.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-8-(1H-imidazol-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5515901.png)



![N-butyl-2-methyl-N-(2-methylbenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5515945.png)
![3-[({[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}amino)sulfonyl]-N-phenylbenzamide hydrochloride](/img/structure/B5515953.png)
